molecular formula C18H21N3O2 B2766810 6-Methyl-2-[[1-[2-(3-methylphenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one CAS No. 2319806-22-7

6-Methyl-2-[[1-[2-(3-methylphenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one

Cat. No.: B2766810
CAS No.: 2319806-22-7
M. Wt: 311.385
InChI Key: YZPOAGDSIXZSIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-2-[[1-[2-(3-methylphenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one, also known as MMMP, is a chemical compound that has been extensively studied for its potential use in scientific research. MMMP is a pyridazinone derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in a variety of research applications.

Mechanism of Action

The mechanism of action of 6-Methyl-2-[[1-[2-(3-methylphenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one is not fully understood, but it is believed to involve the inhibition of cell proliferation and the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its antitumor activity, this compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. This compound has also been shown to have potential use in the treatment of diabetes, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 6-Methyl-2-[[1-[2-(3-methylphenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one in lab experiments is that it has been extensively studied and its properties are well understood. This compound is also relatively easy to synthesize, which makes it a cost-effective option for research labs. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

There are several future directions for research involving 6-Methyl-2-[[1-[2-(3-methylphenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one. One area of research is the development of this compound derivatives with improved properties, such as increased potency or selectivity. Another area of research is the investigation of this compound's potential use in the treatment of other diseases, such as Alzheimer's disease or Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of 6-Methyl-2-[[1-[2-(3-methylphenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one involves the reaction of 2-chloro-6-methylpyridazine with 3-(3-methylphenyl)-2-oxoazetidine in the presence of a base catalyst. This reaction results in the formation of this compound as a white crystalline solid with a melting point of 166-168°C.

Scientific Research Applications

6-Methyl-2-[[1-[2-(3-methylphenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one has been studied extensively for its potential use in scientific research. One area of research where this compound has shown promise is in the field of cancer research. This compound has been shown to have antitumor activity in a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer.

Properties

IUPAC Name

6-methyl-2-[[1-[2-(3-methylphenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-13-4-3-5-15(8-13)9-18(23)20-10-16(11-20)12-21-17(22)7-6-14(2)19-21/h3-8,16H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPOAGDSIXZSIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CC(C2)CN3C(=O)C=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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